
Thiazol-2-ylmethyl 2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazol-2-ylmethyl 2H-chromene-3-carboxylate is a compound that combines two significant heterocyclic structures: thiazole and chromene Thiazole is a five-membered ring containing sulfur and nitrogen atoms, while chromene is a benzopyran derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazol-2-ylmethyl 2H-chromene-3-carboxylate typically involves the condensation of thiazole derivatives with chromene carboxylates. One common method is the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with thiazole derivatives . The reaction is usually carried out in dry acetone at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Thiazol-2-ylmethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of azide derivatives or other substituted thiazoles.
科学研究应用
Thiazol-2-ylmethyl 2H-chromene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of materials with specific optical and electronic properties.
作用机制
The mechanism of action of Thiazol-2-ylmethyl 2H-chromene-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the chromene moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
属性
分子式 |
C14H11NO3S |
|---|---|
分子量 |
273.31 g/mol |
IUPAC 名称 |
1,3-thiazol-2-ylmethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C14H11NO3S/c16-14(18-9-13-15-5-6-19-13)11-7-10-3-1-2-4-12(10)17-8-11/h1-7H,8-9H2 |
InChI 键 |
NQESBPQQRGBYQD-UHFFFAOYSA-N |
规范 SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


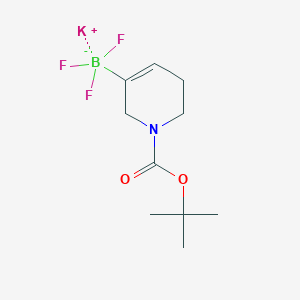

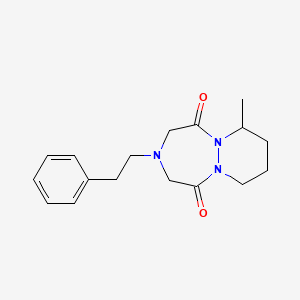
![Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B12929315.png)
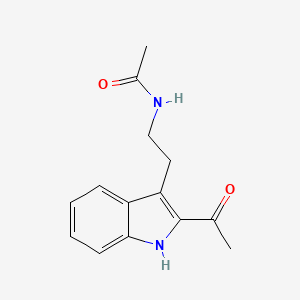
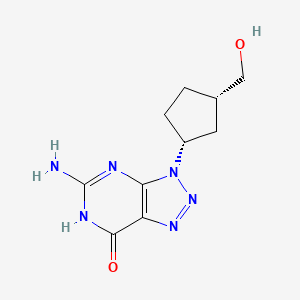
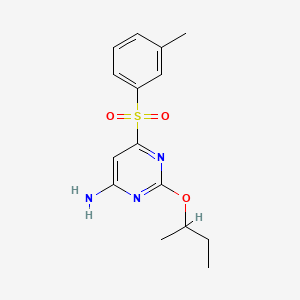
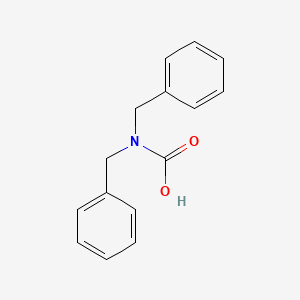
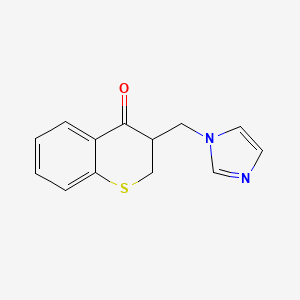
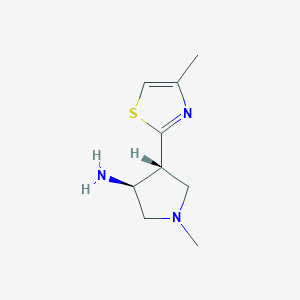

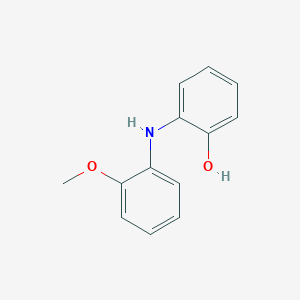

![[6-(Butylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12929393.png)
